molecular formula C20H15ClN6O B2570093 2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide CAS No. 1171050-57-9

2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide

Cat. No.: B2570093
CAS No.: 1171050-57-9
M. Wt: 390.83
InChI Key: ASLLEXRILJGVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-chlorobenzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole is known for its broad range of chemical and biological properties, and it’s an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular formula of the compound is C20H16FN7O . It contains an imidazole ring, a pyrimidine ring, and a benzamide group .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-chlorobenzamide” are not detailed in the retrieved papers, compounds containing an imidazole ring are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 389.4 g/mol . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . The compound’s complexity, as computed by PubChem, is 531 .

Scientific Research Applications

Antineoplastic Activity

Synthesis and Antineoplastic Activity of Benzimidazole Condensed Ring Systems : Research has focused on the development of new antineoplastic agents, leading to the synthesis of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. These compounds exhibited variable degrees of antineoplastic activity against several cancer cell lines, showcasing their potential in cancer treatment. The study highlighted the synthesis process and the biological evaluation of these derivatives, demonstrating the importance of structural modifications in enhancing biological activity (Abdel-Hafez, 2007).

Chemical Detoxification

Application for Chemical Detoxification of HgCl2 : Fused imidazole heterocyclic selenoesters were synthesized and evaluated for their ability to chemically detoxify mercury(II) chloride (HgCl2). This study not only presented a new series of selenoester derivatives but also explored their potential in treating HgCl2-induced toxicity, an aspect crucial for environmental and health-related applications (Sharma et al., 2018).

Synthesis and Characterization

Two-Step Regioselective Synthesis : Another aspect of research involves the synthesis of imidazo[1,2-a]pyrimidines through a two-step regioselective process. This method outlines the nucleophilic addition and subsequent cyclization to yield imidazo[1,2-a]pyrimidine derivatives, showcasing the synthetic versatility and potential utility of these compounds in various scientific applications (Rozentsveig et al., 2014).

Antimicrobial Activity

Synthesis and Antibacterial Activity : Research into the synthesis of novel heterocyclic compounds, including pyrazolopyrimidine derivatives, has also demonstrated significant antibacterial properties. This exploration into the antimicrobial potential of such compounds further underscores their utility in addressing various biological challenges (Rahmouni et al., 2014).

Properties

IUPAC Name

2-chloro-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O/c21-17-4-2-1-3-16(17)20(28)26-15-7-5-14(6-8-15)25-18-11-19(24-12-23-18)27-10-9-22-13-27/h1-13H,(H,26,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLLEXRILJGVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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